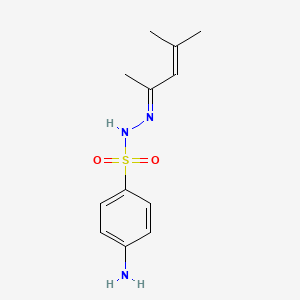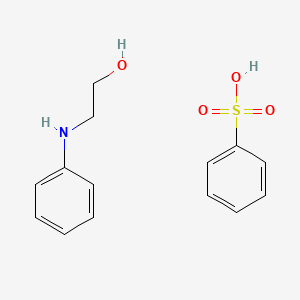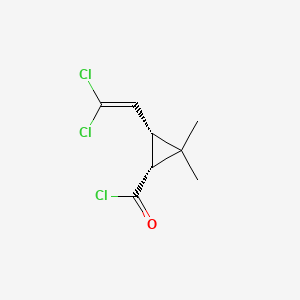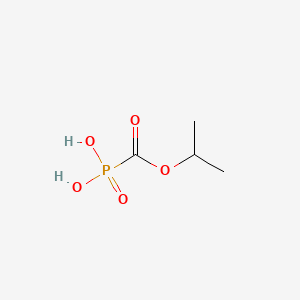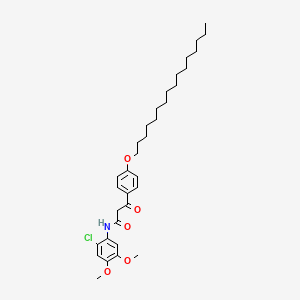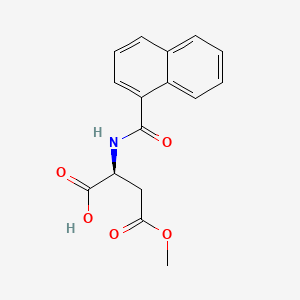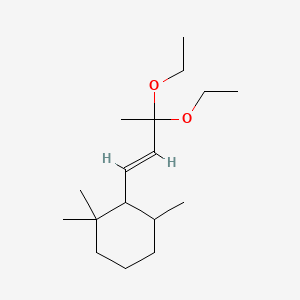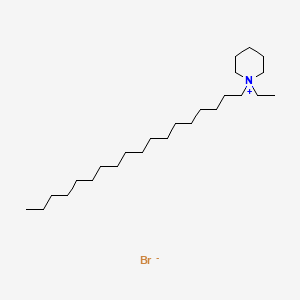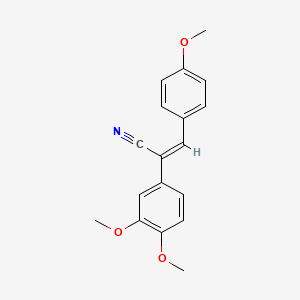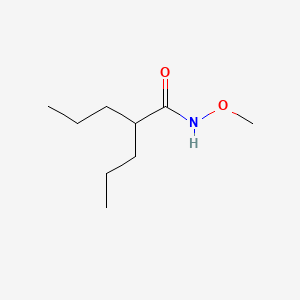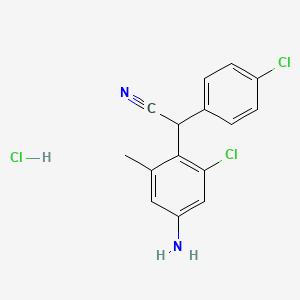
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclocondensation of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Oxidation to Form the 3-Oxide: The final step involves the oxidation of the quinazoline derivative to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Parent quinazoline.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinazoline-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with various molecular targets. The 3-oxide functional group can participate in redox reactions, influencing cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
類似化合物との比較
Similar Compounds
2-Methylquinazoline 3-oxide: Lacks the chloromethyl group, leading to different reactivity and applications.
4-Methylquinazoline 3-oxide: Similar structure but without the chloromethyl group.
2-(Hydroxymethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is unique due to the presence of both the chloromethyl and 3-oxide functional groups
特性
CAS番号 |
6640-59-1 |
|---|---|
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C10H9ClN2O/c1-7-8-4-2-3-5-9(8)12-10(6-11)13(7)14/h2-5H,6H2,1H3 |
InChIキー |
BUHMBFBOQCPBRM-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CCl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


